molecular formula C22H13Br2FN2O5 B11536989 2-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-4,6-dibromophenyl 3-fluorobenzoate

2-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-4,6-dibromophenyl 3-fluorobenzoate

Cat. No.: B11536989
M. Wt: 564.2 g/mol
InChI Key: XZPHCPOTGWXJFQ-KALUYTGESA-N
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Description

2-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]-4,6-DIBROMOPHENYL 3-FLUOROBENZOATE is a complex organic compound that features a benzodioxole moiety, a dibromophenyl group, and a fluorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]-4,6-DIBROMOPHENYL 3-FLUOROBENZOATE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde in the presence of an acid catalyst.

    Introduction of the Dibromophenyl Group: Bromination of a phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Fluorobenzoate Ester: Esterification of 3-fluorobenzoic acid with an appropriate alcohol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).

    Coupling Reactions: The final compound is obtained by coupling the benzodioxole moiety with the dibromophenyl group and the fluorobenzoate ester using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities using agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The dibromophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as enzyme inhibition or receptor binding. This makes it a potential candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]-4,6-DIBROMOPHENYL 3-FLUOROBENZOATE would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzodioxole moiety could interact with hydrophobic pockets, while the dibromophenyl and fluorobenzoate groups could form specific interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]-4,6-DICHLOROPHENYL 3-FLUOROBENZOATE
  • 2-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]-4,6-DIIODOPHENYL 3-FLUOROBENZOATE

Uniqueness

The uniqueness of 2-[(Z)-{[(2H-1,3-BENZODIOXOL-5-YL)FORMAMIDO]IMINO}METHYL]-4,6-DIBROMOPHENYL 3-FLUOROBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms can enhance its reactivity and binding affinity in various applications.

Properties

Molecular Formula

C22H13Br2FN2O5

Molecular Weight

564.2 g/mol

IUPAC Name

[2-[(Z)-(1,3-benzodioxole-5-carbonylhydrazinylidene)methyl]-4,6-dibromophenyl] 3-fluorobenzoate

InChI

InChI=1S/C22H13Br2FN2O5/c23-15-6-14(10-26-27-21(28)12-4-5-18-19(8-12)31-11-30-18)20(17(24)9-15)32-22(29)13-2-1-3-16(25)7-13/h1-10H,11H2,(H,27,28)/b26-10-

InChI Key

XZPHCPOTGWXJFQ-KALUYTGESA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C\C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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